Trimidox (hydrochloride)

Vue d'ensemble

Description

Trimidox (hydrochloride) is a ribonucleotide reductase inhibitor with significant antileukemic activities. It is known for its ability to inhibit the growth of human promyelocytic leukemia HL-60 cells . The compound is used primarily in scientific research and has shown potential in cancer chemotherapy due to its specific inhibitory effects on ribonucleotide reductase .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Trimidox (hydrochloride) can be synthesized through various chemical reactions. One common method involves the reaction of N,3,4,5-tetrahydroxy-benzenecarboximidamide with hydrochloric acid to form the monohydrochloride salt . The reaction conditions typically include controlled temperature and pH to ensure the purity and yield of the final product.

Industrial Production Methods

In industrial settings, the production of Trimidox (hydrochloride) involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process includes rigorous quality control measures to ensure the consistency and efficacy of the compound .

Analyse Des Réactions Chimiques

Types of Reactions

Trimidox (hydrochloride) undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Reduction: It can also be reduced to form different reduced derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens and alkylating agents are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of Trimidox (hydrochloride) .

Applications De Recherche Scientifique

Biochemical Properties and Mechanism of Action

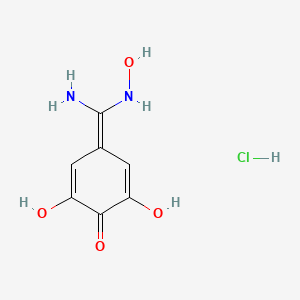

Trimidox is chemically classified as 3,4,5-trihydroxybenzamidoxime. Its primary mechanism involves the inhibition of ribonucleotide reductase (RNR), an enzyme critical for de novo DNA synthesis. RNR's activity is essential for the proliferation of cancer cells, making it a prime target for chemotherapy.

- Inhibition Potency : Trimidox exhibits a significantly lower IC50 value compared to hydroxyurea, the only clinically used RNR inhibitor. Specifically, Trimidox has an IC50 of approximately 5 µM against RNR in L1210 cell extracts, whereas hydroxyurea's IC50 is around 500 µM .

- Cytotoxicity : In L1210 leukemia cells, Trimidox shows cytotoxic effects with an IC50 of 7.5 µM, indicating its potential effectiveness in cancer treatment .

Cancer Treatment

Trimidox has shown promise in various preclinical studies as a therapeutic agent against leukemia:

- Leukemia Models : In murine models bearing L1210 leukemia, Trimidox administration resulted in a significant increase in lifespan—up to 112% in female mice . This underscores its potential utility as a chemotherapeutic agent.

- Induction of Apoptosis : Trimidox induces apoptosis in several human leukemia cell lines (e.g., HL-60, NALM-6) through mechanisms involving cytochrome c release and caspase activation . Notably, it activates caspase-3 and caspase-9 but does not affect caspase-8, suggesting a specific apoptotic pathway engagement .

Combination Therapy

Research indicates that Trimidox may enhance the effectiveness of other chemotherapeutic agents:

- Synergistic Effects : When combined with tiazofurin, Trimidox exhibited synergistic growth inhibitory activity against leukemia cell lines, suggesting a potential strategy for improving treatment outcomes .

In Vivo Studies

A detailed study involving L1210 tumor-bearing mice demonstrated that Trimidox not only inhibited tumor growth but also enhanced survival rates significantly compared to control groups . The study highlighted that both male and female mice responded positively to treatment, although females showed more pronounced benefits.

In Vitro Studies

In vitro experiments have confirmed that Trimidox effectively reduces deoxyguanosine triphosphate (dGTP) and deoxycytidine triphosphate (dCTP) levels significantly in treated cells—down to 24% and 39% of control values, respectively . This reduction is critical as it directly impacts DNA synthesis and cell proliferation.

Future Directions and Considerations

The promising results from preclinical studies warrant further investigation into the clinical applications of Trimidox:

- Clinical Trials : Future clinical trials should focus on evaluating the efficacy and safety profile of Trimidox in human subjects with various types of leukemia.

- Mechanistic Studies : Additional research is needed to fully elucidate the apoptotic pathways activated by Trimidox and its interactions with other chemotherapeutic agents.

Mécanisme D'action

Trimidox (hydrochloride) exerts its effects by inhibiting ribonucleotide reductase, the rate-limiting enzyme for de novo DNA synthesis. This inhibition leads to a reduction in the levels of deoxyguanosine triphosphate and deoxycytidine triphosphate, which are essential for DNA synthesis and cell proliferation. The compound induces apoptosis in leukemia cells by activating caspases and promoting cytochrome c release .

Comparaison Avec Des Composés Similaires

Trimidox (hydrochloride) is unique in its specific inhibition of ribonucleotide reductase. Similar compounds include:

Tiazofurin: Another ribonucleotide reductase inhibitor with antileukemic properties.

Gemcitabine: A nucleoside analog used in chemotherapy that also targets ribonucleotide reductase.

Hydroxyurea: A well-known ribonucleotide reductase inhibitor used in cancer treatment.

Trimidox (hydrochloride) stands out due to its specific molecular structure and the unique pathways it targets, making it a valuable compound in scientific research and potential therapeutic applications .

Activité Biologique

Trimidox (hydrochloride), chemically known as 3,4,5-trihydroxybenzamidoxime, is a potent inhibitor of ribonucleotide reductase (RR), an enzyme crucial for DNA synthesis. Its biological activity has been extensively studied, particularly in the context of cancer therapy due to its ability to induce apoptosis in various leukemia cell lines. This article explores the biological activity of Trimidox, focusing on its mechanism of action, efficacy in inhibiting tumor growth, and relevant case studies.

Trimidox functions primarily by inhibiting ribonucleotide reductase, leading to decreased levels of deoxyribonucleotides (dGTP and dCTP) necessary for DNA synthesis. This inhibition results in the induction of apoptosis through the activation of caspases, which are critical enzymes involved in programmed cell death.

- Ribonucleotide Reductase Inhibition : Trimidox shows significant inhibition of RR with an IC50 value of approximately 5 µM in L1210 cells, compared to hydroxyurea, which has an IC50 of 500 µM .

- Apoptotic Pathway : The compound induces apoptosis in HL-60 promyelocytic leukemia cells by activating caspases without altering cell cycle distribution . It triggers cytochrome c release from mitochondria, which is a hallmark of apoptosis .

Efficacy in Cancer Treatment

Trimidox has demonstrated promising results in various preclinical studies involving different leukemia models.

In Vitro Studies

- HL-60 Cells : In HL-60 cells, Trimidox induced apoptosis with an IC50 value of 35 µM . The treatment resulted in morphological changes indicative of apoptosis and increased expression of c-myc, suggesting a link between c-myc expression and apoptotic induction .

- NALM-6 Cells : Similar effects were observed in NALM-6 human B cell leukemia cells, where Trimidox treatment led to significant DNA damage and apoptosis via caspase activation .

In Vivo Studies

A notable study demonstrated that Trimidox significantly increased the lifespan of mice with L1210 leukemia. Mice treated with 200 mg/kg of Trimidox showed an increase in lifespan by 82% for males and 112% for females after a nine-day treatment regimen .

Data Tables

| Study | Cell Line | IC50 (µM) | Mechanism | Outcome |

|---|---|---|---|---|

| L1210 Cells | L1210 | 5 | Ribonucleotide reductase inhibition | Significant lifespan increase |

| Promyelocytic Leukemia | HL-60 | 35 | Apoptosis induction via caspase activation | Induction of apoptosis |

| Human B Cell Leukemia | NALM-6 | 250 | Cytochrome c release | Increased DNA damage and apoptosis |

Case Studies

- Efficacy Against L1210 Leukemia : In a study involving L1210 leukemia-bearing mice, Trimidox was administered at varying dosages. The results indicated a significant reduction in tumor size and prolonged survival rates compared to control groups .

- Apoptosis Induction in HL-60 Cells : A detailed investigation into HL-60 cells showed that Trimidox treatment led to characteristic apoptotic features such as DNA fragmentation and PARP cleavage. This study highlighted the role of caspases in mediating the apoptotic response triggered by Trimidox .

- Comparison with Hydroxyurea : When compared to hydroxyurea, Trimidox exhibited superior efficacy as a ribonucleotide reductase inhibitor, highlighting its potential as a more effective therapeutic agent for hematological malignancies .

Propriétés

IUPAC Name |

N',3,4,5-tetrahydroxybenzenecarboximidamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O4.ClH/c8-7(9-13)3-1-4(10)6(12)5(11)2-3;/h1-2,10-13H,(H2,8,9);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBKNXSNOQYLIRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)O)C(=NO)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95933-75-8 | |

| Record name | Benzenecarboximidamide, N,3,4,5-tetrahydroxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95933-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.